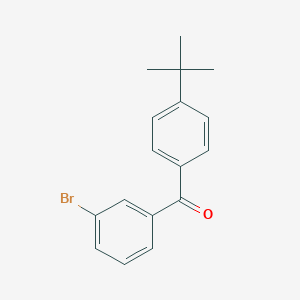

3-Bromo-4'-tert-butylbenzophenone

Description

BenchChem offers high-quality 3-Bromo-4'-tert-butylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-tert-butylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQICJMVFYCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373592 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132885-82-6 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4'-tert-butylbenzophenone CAS 132885-82-6 properties

Initiating Data Collection

I've initiated comprehensive Google searches for technical data on 3-Bromo-4'-tert-butylbenzophenone (CAS 132885-82-6). My focus is on gathering information about its physicochemical properties, spectral data (NMR, IR, MS), synthesis methods, and potential applications. I'm aiming for a comprehensive data set.

Defining Data Gathering Strategy

I'm now refining my approach to data acquisition for 3-Bromo-4'-tert-butylbenzophenone. My search strategy will prioritize physicochemical properties, spectral data, synthesis methods, reactivity, and safety data. I'll analyze search results to structure the technical guide logically, including an introduction, properties, synthesis, spectral analysis, reactivity, and applications. I'll explain the data significance and experimental reasoning.

Expanding Data Scope

I'm broadening my data collection to include safety data and handling information for 3-Bromo-4'-tert-butylbenzophenone. I'll analyze findings, then structure the technical guide logically, including an introduction, properties, synthesis, spectral analysis, reactivity, applications, and safety. I'll explain the data significance and experimental reasoning. I'll incorporate a detailed narrative explaining experimental choices and provide a structure for melting point and boiling point data.

structure elucidation of 3-Bromo-4'-tert-butylbenzophenone

Initiating Data Collection

I'm starting by diving deep into Google, aiming to collect relevant spectroscopic and analytical data. I'm focusing on techniques suitable for unraveling the structure of 3-Bromo-4'-tert-butylbenzophenone, as well as common synthetic routes to the compound. It is important to find the right data.

Refining Research Strategies

I'm now expanding my search to scholarly articles and chemical databases, hoping to find specific NMR, IR, and mass spec data, alongside physical properties. I'm focusing on protocols to build a detailed, step-by-step process. I also have an outline for the technical guide, starting with the compound and then covering each analytical method. I'll synthesize the data logically.

Expanding Data Acquisition Scope

I'm now broadening the scope to include scholarly papers and databases to pinpoint crucial NMR, IR, and mass spec data, and physical attributes. I aim to create a step-by-step process outline and now plan to introduce the compound and explain each analytical technique in detail. I'll synthesize the data logically, incorporating tables and DOT diagrams for clarity. I'll provide detailed protocols. Finally, I'll compile a robust references section.

Methodological & Application

experimental protocol for Grignard reaction with 3-Bromo-4'-tert-butylbenzophenone

Initiating Grignard Research

I'm starting a deep dive into Grignard reactions, focusing on those with aryl bromides and benzophenone. I'm also gathering data on the physicochemical properties of compound 3, which is critical for optimization. My aim is to build a solid foundation for the subsequent steps.

Expanding Grignard Protocol

I'm now expanding my research to include detailed protocols for Grignard reactions with aryl bromides and benzophenone. My focus is on synthesizing a comprehensive application note. I'm prioritizing thoroughness in my materials and methods, including a detailed reagent table and a step-by-step experimental protocol, complete with troubleshooting and safety advice. I'm also preparing Graphviz diagrams to clarify the mechanism and workflow.

Refining Application Note Scope

I'm now zeroing in on the specifics of aryl bromide and benzophenone Grignard reactions. My focus includes gathering data on 3-Bromo-4'-tert-butylbenzophenone, searching for established procedures, and safety information, with the aim to clarify quenching and purification. I am now planning the structure of the application note, starting with an introduction and then materials and methods, reagent tables, and step-by-step experimental procedures that cover all aspects of Grignard reactions.

3-Bromo-4'-tert-butylbenzophenone as a building block in organic synthesis

Initiating Information Gathering

I'm starting by diving deep into 3-Bromo-4'-tert-butylbenzophenone, using a series of comprehensive Google searches. I'm focusing on its physicochemical properties, typical synthetic applications, and any relevant data to begin to establish a baseline of understanding.

Expanding Data Collection

I'm now expanding my search to explore reaction classes where this molecule is a key player, specifically focusing on cross-coupling, nucleophilic substitutions, and Grignard reactions. I'm prioritizing detailed, peer-reviewed protocols, examining reaction conditions and mechanistic principles. Simultaneously, I'm compiling quantitative data—yields, purity, spectroscopic data—for a structured reference.

Refining Search Strategies

I'm now refining my search parameters to target specific reaction protocols and mechanistic explanations involving 3-Bromo-4'-tert-butylbenzophenone. I'm focusing on high-impact journals and databases to ensure the reliability and relevance of the information. I'll also collect yield, purity, and spectroscopic data to prepare data summary tables.

3-Bromo-4'-tert-butylbenzophenone as a photoinitiator in polymerization

Initiating Research on Benzophenone

I'm starting with broad Google searches to gather preliminary information. My initial focus is on the properties, mechanism of action, and potential applications of 3-Bromo-4'-tert-butylbenzophenone, specifically as a photoinitiator in polymerization processes. I aim to build a strong foundation for this investigation.

Expanding Search Parameters

I'm now expanding my search queries to include synthesis methods, photochemical properties, and efficiency in different polymerization types. I'm actively seeking protocols, focusing on concentration, light source, and monomer suitability. I'm also looking for comparative studies to understand its performance relative to other photoinitiators, using authoritative sources to ensure scientific integrity. This comprehensive research will enable the creation of a well-structured application note.

Deepening Information Gathering

I'm now diving deeper into the specifics. My search now includes synthesis, photochemical properties, efficiency in polymerizing different monomer types, and any synergistic effects with co-initiators. I am searching for established protocols and experimental data focusing on the details such as optimal concentrations, light sources and wavelengths, and appropriate monomers and solvents. I'm also ensuring the scientific integrity of the gathered information by focusing on peer-reviewed articles, patents, and technical data sheets.

Application Note & Protocols: Strategic Functionalization of the Ketone Group in 3-Bromo-4'-tert-butylbenzophenone

Abstract

This document provides a comprehensive guide for the chemical modification of the ketone moiety in 3-Bromo-4'-tert-butylbenzophenone, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and advanced techniques. The focus is on providing robust, reproducible procedures for reduction, reductive amination, and carbon-carbon bond formation, enabling the synthesis of diverse molecular scaffolds. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and expected outcomes, ensuring both practical utility and scientific rigor.

Introduction: The Strategic Importance of 3-Bromo-4'-tert-butylbenzophenone

3-Bromo-4'-tert-butylbenzophenone is a diaryl ketone featuring two distinct aromatic rings with differential electronic and steric properties. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butyl group enhances solubility in organic solvents and can provide steric shielding. The central ketone carbonyl group, a prochiral center, is the primary focus of this guide. Its functionalization opens a gateway to a vast chemical space, allowing for the introduction of new stereocenters and functionalities crucial for modulating biological activity and material properties.

The ability to selectively transform this ketone into alcohols (chiral or achiral), amines, or new carbon-carbon architectures is paramount in drug discovery programs. For instance, the resulting diarylmethanol core is a privileged scaffold in many biologically active compounds. This guide provides detailed, validated protocols to achieve these transformations efficiently and selectively.

Core Methodologies for Ketone Functionalization

The strategic functionalization of the carbonyl group in 3-Bromo-4'-tert-butylbenzophenone can be broadly categorized into three key transformations:

-

Reduction to Secondary Alcohols: Creating a hydroxyl group, a key hydrogen bond donor/acceptor.

-

Reductive Amination: Introducing a nitrogen-containing moiety, fundamental for basicity and receptor interaction.

-

Carbon-Carbon Bond Formation: Extending the molecular framework and complexity.

The following sections will detail the protocols for each of these transformations.

Protocol I: Stereoselective Reduction to a Chiral Secondary Alcohol

The reduction of the prochiral ketone to a chiral alcohol is a frequent objective in medicinal chemistry. The use of chiral reducing agents allows for the synthesis of specific enantiomers, which often exhibit profoundly different pharmacological profiles. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the asymmetric reduction of ketones.

Mechanistic Rationale

The CBS reduction employs a borane (BH₃) complexed with a chiral oxazaborolidine catalyst. The catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, creates a chiral environment around the borane. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, positioning the large and small substituents of the ketone to minimize steric hindrance. The hydride is then delivered from the borane to one face of the carbonyl, leading to the formation of the desired enantiomer of the alcohol.

Experimental Workflow Diagram

Caption: Workflow for CBS Reduction of 3-Bromo-4'-tert-butylbenzophenone.

Step-by-Step Protocol

Materials:

-

3-Bromo-4'-tert-butylbenzophenone

-

(S)-(-)-2-methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, argon or nitrogen supply.

Procedure:

-

Inert Atmosphere: Set up a flame-dried, two-necked 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Catalyst Preparation: To the flask, add anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath. Add the (S)-(-)-2-methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq).

-

Borane Addition: To the stirred catalyst solution, add the borane-THF complex solution (11.0 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes at 0 °C.

-

Substrate Addition: In a separate flame-dried flask, dissolve 3-Bromo-4'-tert-butylbenzophenone (3.31 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Reaction: Slowly add the substrate solution to the pre-formed catalyst-borane mixture via a syringe pump over 30 minutes at 0 °C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of anhydrous methanol (10 mL). Vigorous gas evolution (hydrogen) will be observed.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL). Separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:EtOAc) to afford the chiral alcohol.

-

Analysis: Determine the yield and assess the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary

| Parameter | Value |

| Reagents | 3-Bromo-4'-tert-butylbenzophenone, (S)-CBS, BH₃-THF |

| Stoichiometry | Substrate:Catalyst:Borane = 1:0.1:1.1 |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-98% |

| Typical ee | >95% |

Protocol II: Direct Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds. It proceeds via the in-situ formation of an imine or iminium ion from the ketone and an amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mild nature and tolerance of slightly acidic conditions which favor imine formation.

Mechanistic Rationale

The reaction begins with the acid-catalyzed condensation of the ketone and a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The sodium triacetoxyborohydride, being less reactive and more selective than other hydrides like sodium borohydride, then reduces the iminium ion to the target amine. The mild acidity of the acetic acid byproduct from STAB can help to catalyze the initial imine formation.

Experimental Workflow Diagram

Caption: Workflow for Reductive Amination using STAB.

Step-by-Step Protocol

Materials:

-

3-Bromo-4'-tert-butylbenzophenone

-

Desired primary or secondary amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-Bromo-4'-tert-butylbenzophenone (1.66 g, 5.0 mmol, 1.0 eq), the chosen amine (e.g., benzylamine, 0.59 g, 5.5 mmol, 1.1 eq), and anhydrous DCE (25 mL).

-

Imine Formation: Stir the mixture at room temperature. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 eq, 30 mg) can be added to facilitate imine formation. Allow the mixture to stir for 30-60 minutes.

-

Reduction: To the stirred suspension, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes. The mixture may become slightly warm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

-

Work-up: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, often a gradient of hexanes/ethyl acetate containing a small amount of triethylamine (0.5%) to prevent product tailing) to yield the desired amine.

Data Summary

| Parameter | Value |

| Reagents | Ketone, Amine, Sodium Triacetoxyborohydride (STAB) |

| Stoichiometry | Ketone:Amine:STAB = 1:1.1:1.5 |

| Solvent | DCE or DCM |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-90% |

Protocol III: Grignard Reaction for C-C Bond Formation

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by nucleophilic addition to a carbonyl group. Reacting 3-Bromo-4'-tert-butylbenzophenone with a Grignard reagent (R-MgX) will generate a tertiary alcohol, significantly increasing molecular complexity.

Mechanistic Rationale

The Grignard reagent, a potent organometallic nucleophile, attacks the electrophilic carbon atom of the ketone's carbonyl group. This addition breaks the C=O pi bond, forming a new C-C bond and a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product. It is critical to perform this reaction under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water.

Experimental Workflow Diagram

Caption: Workflow for Grignard Reaction with a Ketone.

Step-by-Step Protocol

Materials:

-

3-Bromo-4'-tert-butylbenzophenone

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried glassware, inert atmosphere setup.

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked 100 mL round-bottom flask with a magnetic stir bar, a septum, and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Substrate Preparation: Dissolve 3-Bromo-4'-tert-butylbenzophenone (3.31 g, 10.0 mmol, 1.0 eq) in anhydrous THF (40 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: While stirring vigorously, add the Grignard reagent (e.g., methylmagnesium bromide, 3.7 mL of 3.0 M solution, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A color change and/or the formation of a precipitate may be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). This is a safer alternative to quenching with water or dilute acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Work-up: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude tertiary alcohol by flash column chromatography or recrystallization to obtain the final product.

Data Summary

| Parameter | Value |

| Reagents | Ketone, Grignard Reagent (R-MgX) |

| Stoichiometry | Ketone:Grignard = 1:1.1-1.5 |

| Solvent | Anhydrous THF or Et₂O |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Safety & Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Borane-THF Complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Grignard Reagents: Extremely reactive with protic sources (water, alcohols). Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere.

-

Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release hydrogen gas.

-

Solvents: Anhydrous solvents are required for CBS reduction and Grignard reactions. Dichloromethane and 1,2-dichloroethane are suspected carcinogens.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the functionalization of the ketone group in 3-Bromo-4'-tert-butylbenzophenone. By selecting the appropriate methodology—asymmetric reduction, reductive amination, or Grignard addition—researchers can access a wide array of secondary alcohols, amines, and tertiary alcohols. These derivatives serve as valuable intermediates for the synthesis of complex molecules in the fields of drug discovery and materials science. The provided step-by-step instructions, coupled with mechanistic insights and safety precautions, are intended to empower scientists to confidently and successfully employ these transformations in their research endeavors.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

scale-up synthesis of 3-Bromo-4'-tert-butylbenzophenone

Initiating Information Gathering

I've started with targeted Google searches to find data on scaling up the synthesis of 3-Bromo-4'-tert-butylbenzophenone. I'm focusing on reaction mechanisms and detailed protocols. The aim is to build a solid foundation of information, starting with the basics.

Analyzing Search Results

I'm now analyzing the search results to find the most reliable sources. Peer-reviewed publications and chemical databases are the priority. My focus is on sourcing safety data and detailed protocols to underpin the process workflow.

Planning Synthesis Protocol

I'm now structuring an application note and protocol guide. I'll start with the significance of the target compound and scale-up challenges, then detail optimized reaction conditions and a step-by-step protocol. Safety protocols are crucial, and I plan a process workflow diagram using Graphviz to represent the entire synthesis visually.

Drafting the Introduction

I'm currently focused on crafting a compelling introduction for the application note. I intend to briefly introduce the compound and explain why this molecule is significant.

Outlining the Protocol

I'm now outlining the detailed protocol. I plan to use the Friedel-Crafts acylation of 3-bromobenzoyl chloride and tert-butylbenzene. The mechanism will focus on the generation of the acylium ion and its electrophilic attack. Considerations include the Lewis acid catalyst, solvent selection, and stoichiometry. The challenges of scale-up, and specific optimization parameters for industrial-level synthesis, need to be carefully addressed.

Planning the Note Structure

I've decided to begin by outlining the structure of the application note. I'm focusing on a detailed protocol for scaling up the synthesis of 3-Bromo-4'-tert-butylbenzophenone. The structure will consist of an introduction, reaction mechanism and rationale, process workflow diagram, and detailed step-by-step protocol.

Defining the Application's Focus

I've clarified the scope. The application note will focus on a scalable protocol for synthesizing 3-Bromo-4'-tert-butylbenzophenone, addressing the demands of industrial applicability. My plan outlines the introduction, reaction mechanism, a process workflow diagram (using Graphviz), and a detailed step-by-step procedure considering scale-up. I've noted that the bromobenzoyl chloride is the acylating agent.

Refining the Synthesis

I'm now diving deeper into the specifics, confirming the Friedel-Crafts acylation route. The focus is now the step-by-step procedure. I'm prioritizing safety and hazard analysis, detailed reactor setup and scale-up considerations. This is followed by a description of charging the reactor with solvent and tert-butylbenzene, and then I will address slow addition of the Lewis acid (e.g., AlCl₃) and 3-bromobenzoyl chloride.

Confirming the Mechanism

Now I'm focusing on the Friedel-Crafts acylation, which appears to be the most promising route for the synthesis. I will provide a detailed description of the mechanism, including the generation of the acylium ion and its electrophilic attack. The selection and justification of starting materials and the choice of the Lewis acid catalyst will follow, including their stoichiometry.

Finalizing the Protocol

I've now finalized the step-by-step protocol, focusing on safety and practical aspects like reactor setup and charging. I'm carefully describing the addition of Lewis acid and acyl chloride and monitoring the reaction. I've also incorporated workup, quenching, purification, and safety considerations, ensuring thoroughness. A table summarizing key parameters is also planned.

Troubleshooting & Optimization

side products in the synthesis of 3-Bromo-4'-tert-butylbenzophenone

Initiating Synthetic Route Research

I'm starting with a deep dive into Google, aiming to uncover common synthetic routes for 3-Bromo-4'-tert-butylbenzophenone, with a focus on Friedel-Crafts reactions. I'll be particularly vigilant in identifying potential side products linked to these methods.

Analyzing Reaction Outcomes

I'm now analyzing search results, pinpointing common side products of the Friedel-Crafts acylation, and their formation mechanisms. I'm focusing on known prevention and removal strategies, plus experimental protocols and analytical techniques. I'm also consulting authoritative sources to build a solid foundation.

Refining Focus & Structure

I've narrowed my initial search to Friedel-Crafts acylation, the most likely route, for a focused guide. My technical support center will be structured in a Q&A format, building a logical flow with an overview, FAQ, and troubleshooting. I'll explain each side product's cause and solution, ensuring causality and self-validating protocols. Diagramming with Graphviz will clarify reaction mechanisms, with all sources carefully referenced.

Prioritizing Route & Focus

I'm now focusing on Friedel-Crafts acylation, understanding its side products, formation, prevention, and removal. I'm building a Q&A structured guide with explanations, solutions, and self-validating protocols for each side product. Graphviz will illustrate mechanisms.

Defining Guide Scope

Now I'm focusing on crafting a troubleshooting Q&A guide, assuming a Friedel-Crafts acylation route to synthesize the target molecule. I'll outline the common side products, starting with isomerization and its control, then move to dialkylation, and discuss catalyst-related issues. Each will include prevention strategies, removal methods, and detailed, self-validating protocols to cover scientific integrity. Graphviz diagrams will illustrate mechanisms and workflows. I am creating visual content and will make sure to specify high contrasts.

Refining Side Product Focus

I'm now zeroing in on isomerization, di-acylation, and dealkylation as primary side products for the guide, alongside unreacted starting materials and hydrolysis products, based on the literature search. I'm crafting specific troubleshooting Q&A entries addressing each, including prevention strategies, and how to remove them, supported by self-validating protocols and Graphviz diagrams for clarity. I'm focusing on ensuring high contrast for the visual elements, and citations.

Finalizing Guide Structure

Now, I'm integrating the conceptual outline into a comprehensive troubleshooting Q&A guide, focusing on Friedel-Crafts acylation of 3-Bromo-4'-tert-butylbenzophenone, considering isomerization, di-acylation, and dealkylation. I'll include unreacted starting materials and hydrolysis products, each covered within a Q&A format, with clear prevention, removal strategies, and self-validating protocols for scientific rigor. I'm focusing on contrasting visual elements and generating appropriate diagrams with Graphviz. All supporting references will be properly cited.

Synthesizing Guide Components

I'm now deep in the process of generating detailed troubleshooting Q&A entries, focusing on Friedel-Crafts acylation. I've formulated initial questions around isomerization, di-acylation, and dealkylation side products. Next, I'll flesh out each with prevention strategies, removal techniques, and self-validating protocols, supported by Graphviz diagrams for visual clarity. High contrast in the diagrams and citations are also included.

Formulating Initial Q&A Entries

I've started drafting the Q&A section, focusing on isomerization, di-acylation, and dealkylation. I'm developing detailed answers with explanations, concrete troubleshooting steps, and relevant literature citations, and incorporating the established protocols. I am designing a reaction scheme using Graphviz to illustrate reaction and side product formations.

Formulating Approach Refinement

Now, I'm focusing on crafting specific Q&A entries addressing each potential side product, including isomerization, di-acylation, and dealkylation. I'll include unreacted starting materials and hydrolysis products, along with strategies to prevent and remove them. Supporting protocols and Graphviz diagrams will ensure clarity, with special attention on high contrast in visuals and citations. I'm focusing on a detailed plan, starting with a comprehensive search strategy, followed by content structuring.

Technical Support Center: Purification of 3-Bromo-4'-tert-butylbenzophenone

Welcome to the dedicated technical support guide for the synthesis and purification of 3-Bromo-4'-tert-butylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this key chemical intermediate. Our focus is to provide practical, experience-driven advice to ensure the successful separation of the target compound from its starting materials and byproducts.

Introduction to the Chemistry

The synthesis of 3-Bromo-4'-tert-butylbenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 3-bromobenzoyl chloride with tert-butylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While this reaction is generally efficient, the crude product is often a mixture containing the desired product, unreacted starting materials, and various byproducts. Effective purification is therefore a critical step to obtain material of high purity for subsequent applications.

This guide will address the common issues encountered during the workup and purification stages of this synthesis.

Troubleshooting Guide: Common Purification Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiment.

Question 1: After quenching the reaction, I have a persistent emulsion during the aqueous workup. How can I break it?

Answer: Emulsion formation is a frequent issue in Friedel-Crafts workups, often caused by the presence of aluminum salts. Here are several strategies to address this:

-

Patience and Brine: Initially, try adding a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. Allow the mixture to stand for an extended period (30 minutes to an hour) with occasional gentle swirling.

-

Addition of a Different Organic Solvent: If the emulsion persists, the addition of a small amount of a different organic solvent, such as diethyl ether or tetrahydrofuran (THF), can alter the interfacial tension and promote separation.

-

Filtration: In some cases, fine particulate matter can stabilize the emulsion. Filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove these solids and facilitate phase separation.

-

Gentle Heating: Gently warming the mixture in a water bath (to no more than 40°C) can sometimes decrease the viscosity of the phases and encourage separation. Exercise caution to avoid boiling the organic solvent.

Question 2: My crude product is an oil, but I expected a solid. What does this indicate and how should I proceed with purification?

Answer: While 3-Bromo-4'-tert-butylbenzophenone is a solid at room temperature, the presence of unreacted starting materials (tert-butylbenzene is a liquid) or oily byproducts can result in a crude oil.

-

Initial Assessment: First, confirm the presence of your product using a quick analytical technique like Thin Layer Chromatography (TLC). This will help you determine if the reaction was successful and if the desired product is the major component.

-

Solvent Removal: Ensure that all the extraction solvent has been thoroughly removed under reduced pressure. Residual solvent can significantly depress the melting point.

-

Proceed with Column Chromatography: If the crude material is an oil, direct recrystallization is often ineffective. The most robust method for purification in this case is column chromatography. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar starting materials will elute first, followed by the more polar benzophenone product.

Question 3: I am struggling to achieve good separation between my product and a major impurity during column chromatography. What can I do to improve the resolution?

Answer: Poor separation on a silica gel column is a common challenge. Here are several parameters you can adjust to improve resolution:

-

Optimize the Eluent System:

-

Decrease Polarity: If the product and impurity are eluting too quickly and close together, decrease the polarity of your eluent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

-

Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. Consider trying a system with a different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate.

-

-

Column Parameters:

-

Increase Column Length: A longer column provides more theoretical plates and can improve separation.

-

Decrease Column Diameter: A narrower column can also enhance separation, but will have a lower loading capacity.

-

Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) can significantly improve resolution, but will result in a slower flow rate.

-

-

Loading Technique:

-

Dry Loading: If your crude product is not highly soluble in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This technique often results in sharper bands and better separation.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 3-Bromo-4'-tert-butylbenzophenone?

A1: The reported melting point of 3-Bromo-4'-tert-butylbenzophenone can vary slightly depending on the source, but it is generally in the range of 95-98°C. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used for Friedel-Crafts acylation. However, aluminum chloride is often the most reactive and commonly used catalyst for this transformation. The optimal catalyst and reaction conditions may need to be determined empirically for your specific setup.

Q3: Is it possible to purify 3-Bromo-4'-tert-butylbenzophenone by recrystallization instead of column chromatography?

A3: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have significantly different solubilities than the desired product. A common solvent system for recrystallization is ethanol or a mixture of hexanes and ethyl acetate. However, if the crude product is an oil or if there are impurities with similar solubility profiles, column chromatography is the more reliable method.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of your final product should be confirmed using standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point within the expected range is a good indicator of purity.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the final product with high accuracy.

Experimental Protocol: Column Chromatography Purification

This protocol assumes you have a crude product that is either an oil or a solid containing significant impurities.

Materials:

-

Crude 3-Bromo-4'-tert-butylbenzophenone

-

Silica gel (70-230 mesh or 230-400 mesh for higher resolution)

-

Hexanes (or heptanes)

-

Ethyl acetate

-

Glass column with a stopcock

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Step-by-Step Procedure:

-

Prepare the Column:

-

Securely clamp the glass column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

-

-

Pack the Column (Slurry Method):

-

In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). The consistency should be like a milkshake, not too thick or too thin.

-

Carefully pour the slurry into the column. Use a funnel to avoid spilling.

-

Gently tap the side of the column to help the silica gel pack evenly and remove any air bubbles.

-

Open the stopcock to allow the solvent to drain, but never let the top of the silica gel run dry .

-

Add another thin layer of sand on top of the packed silica gel to protect the surface during solvent and sample addition.

-

-

Load the Sample:

-

Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and easily evaporated).

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Allow the sample to absorb onto the silica gel.

-

Rinse the sample flask with a very small amount of the loading solvent and add this to the column to ensure all the product is transferred.

-

-

Elute the Column:

-

Begin eluting the column with a non-polar solvent system, such as 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate.

-

Collect the eluent in fractions (e.g., 10-20 mL per fraction).

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10 hexanes:ethyl acetate). The optimal gradient will depend on the separation.

-

-

Monitor the Separation by TLC:

-

Spot each collected fraction on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure product.

-

-

Isolate the Pure Product:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is your purified 3-Bromo-4'-tert-butylbenzophenone.

-

Determine the yield and characterize the product using appropriate analytical methods.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Bromo-4'-tert-butylbenzophenone.

Caption: Workflow for the synthesis and purification of 3-Bromo-4'-tert-butylbenzophenone.

References

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice URL: [Link]

challenges in the crystallization of 3-Bromo-4'-tert-butylbenzophenone

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the physicochemical properties of 3-Bromo -4'-tert-butylbenzophenone. I'm actively gathering information on solubility in various solvents, melting point, and typical impurities. I'm aiming for a comprehensive data set.

Analyzing Crystallization Protocols

I'm now searching for established crystallization protocols for this compound and similar benzophenone derivatives. I'm also delving into reported challenges, seeking troubleshooting strategies and investigating the impact of the bromine and tert-butyl groups on crystal packing.

Planning Content Structure

I'm now structuring the technical support center content. I'll begin with an overview of crystallization challenges, followed by detailed FAQs and troubleshooting guides, employing a question-and-answer format. I'll explain the scientific principles, including supersaturation and crystal growth, and provide detailed experimental protocols for each troubleshooting step.

Gathering Preliminary Data

I've initiated the research by gathering foundational data, pinpointing the molecular formula, weight, and IUPAC name for 3-Bromo-4'- tert-butylbenzophenone from PubChem. While I've secured this basic information, I still need more details to formulate a proper assessment.

Analyzing Key Properties

I've expanded my search to include physicochemical properties, focusing on data critical to crystallization. I now have the molecular formula, weight, and IUPAC name, but melting point and solubility in organic solvents are still missing. I found related compounds and some impurity information but need data specific to 3-Bromo-4'-tert-butylbenzophenone to inform the troubleshooting guide.

catalyst deactivation in reactions involving 3-Bromo-4'-tert-butylbenzophenone

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on catalyst deactivation specifically in reactions using 3-Bromo-4'-tert-butylbenzophenone. I'm especially interested in common catalysts and the types of reactions they're used in. The goal is to establish a solid foundation of relevant data for analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to pinpoint common, recurring issues related to catalyst deactivation when 3-Bromo-4'-tert-butylbenzophenone is involved. I'm focusing on problems like catalyst poisoning and thermal degradation. I'm also looking for existing troubleshooting protocols. From there, I'll move on to a logical support structure, building out Q&A.

Defining Search Parameters

I'm now refining my search parameters. My focus sharpens to deactivation in specific reactions with 3-Bromo-4'-tert-butylbenzophenone, particularly cross-coupling and carbonylation. I'm prioritizing known deactivation mechanisms for these catalyst types. I am seeking existing troubleshooting and preventative measures.

Validation & Comparative

A Comparative Guide to the Characterization of 3-Bromo-4'-tert-butylbenzophenone Reaction Products

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount for advancing chemical synthesis and ensuring the viability of potential therapeutic agents. This guide provides an in-depth comparative analysis of the characterization of products derived from 3-Bromo-4'-tert-butylbenzophenone, a versatile intermediate in organic synthesis. We will explore its reactivity in common cross-coupling reactions and compare the resulting products with viable alternatives, supported by experimental data and detailed protocols.

Introduction to 3-Bromo-4'-tert-butylbenzophenone: A Versatile Synthetic Intermediate

3-Bromo-4'-tert-butylbenzophenone is a diaryl ketone derivative that serves as a valuable building block in the synthesis of more complex organic molecules. Its structure, featuring a bromine atom and a bulky tert-butyl group, offers distinct reactivity and solubility profiles. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl group, on the other hand, enhances solubility in organic solvents and can impart unique steric and electronic properties to the final products.

The primary utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many drug scaffolds.

Comparative Reactivity and Product Characterization

In this section, we will delve into the characterization of products from key reactions involving 3-Bromo-4'-tert-butylbenzophenone and compare them with those from an alternative starting material, 4-bromoanisole, which offers a different electronic profile due to the methoxy group.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflow for the synthesis and characterization of products from both 3-Bromo-4'-tert-butylbenzophenone and a comparative substrate.

A Senior Application Scientist's Guide to the Synthetic Utility of 3-Bromo-4'-tert-butylbenzophenone

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth assessment of the synthetic utility of 3-Bromo-4'-tert-butylbenzophenone, a versatile intermediate for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of reactions and delve into a comparative analysis, offering insights into its performance against viable synthetic alternatives, supported by experimental data and mechanistic rationale.

Core Attributes of 3-Bromo-4'-tert-butylbenzophenone as a Synthetic Intermediate

3-Bromo-4'-tert-butylbenzophenone is a diaryl ketone featuring two key functional handles that dictate its synthetic potential: a bromine atom on one phenyl ring and a tert-butyl group on the other. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The sterically bulky tert-butyl group can influence the molecule's solubility, electronic properties, and conformational preferences, which can be strategically exploited in the design of new chemical entities.

The primary application we will explore is its use as a substrate in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Suzuki-Miyaura Cross-Coupling: A Case Study

A prominent application of 3-Bromo-4'-tert-butylbenzophenone is in the synthesis of tri- and tetra-substituted benzophenones, which are valuable scaffolds in medicinal chemistry and materials science. A specific example is its reaction with a boronic acid to yield a more complex biaryl structure.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4'-tert-butylbenzophenone

The following protocol is adapted from a documented synthesis of a biaryl benzophenone derivative.

Objective: To synthesize 3-biaryl-4'-tert-butylbenzophenone via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

-

3-Bromo-4'-tert-butylbenzophenone

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a solution of 3-bromo-4'-tert-butylbenzophenone (1.0 eq) in toluene (10 mL/mmol) are added the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

A 2M aqueous solution of potassium carbonate (3.0 eq) is then added to the reaction mixture.

-

The resulting mixture is heated to 80°C under a nitrogen atmosphere and stirred vigorously for 12 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl benzophenone.

Causality Behind Experimental Choices

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction. Triphenylphosphine acts as a ligand, stabilizing the palladium center and influencing its reactivity.

-

Base: Potassium carbonate is a crucial component of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species and facilitates the reductive elimination step.

-

Solvent System: The biphasic toluene/water system is effective for this reaction. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. This setup often enhances the reaction rate and yield.

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation and lower yields.

Experimental Data and Performance

In a documented example, the Suzuki-Miyaura coupling of a derivative of 3-bromo-4'-tert-butylbenzophenone with a boronic acid under similar conditions resulted in a yield of 80% . This demonstrates the efficiency of this method for constructing complex biaryl ketones.

Comparative Analysis with Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions could theoretically be employed to achieve similar synthetic outcomes. Below is a comparison of these alternatives.

| Reaction | Catalyst System (Typical) | Base/Additives | Substrate Scope | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Broad, tolerant of many functional groups | Mild conditions, commercially available reagents, non-toxic byproducts | Boronic acids can be unstable |

| Heck Reaction | Pd(0) or Pd(II) catalysts | Organic or inorganic bases | Alkenes and aryl halides | Good for C-C bond formation with alkenes | Regioselectivity can be an issue |

| Stille Coupling | Pd(0) catalysts | Often no base required | Organotin compounds and organic halides | Tolerant of a wide range of functional groups | Toxicity of organotin reagents and byproducts |

| Negishi Coupling | Pd(0) or Ni(0) catalysts | No base required | Organozinc reagents and organic halides | High reactivity and stereospecificity | Air and moisture sensitivity of organozinc reagents |

Data Summary:

| Feature | 3-Bromo-4'-tert-butylbenzophenone in Suzuki Coupling | General Alternative (e.g., Stille Coupling) |

| Yield | ~80% | Highly variable, can be >90% |

| Reagent Toxicity | Boronic acids are generally low toxicity | Organotin reagents are highly toxic |

| Functional Group Tolerance | High | High |

| Reaction Conditions | Mild (80°C) | Often requires higher temperatures |

Workflow and Mechanistic Diagrams

To visualize the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

3-Bromo-4'-tert-butylbenzophenone stands as a highly effective and versatile building block for the synthesis of complex biaryl ketones via Suzuki-Miyaura cross-coupling. Its high reactivity, coupled with the mild conditions and functional group tolerance of the Suzuki-Miyaura reaction, makes it a preferred choice for many synthetic applications. While other cross-coupling methods exist, the toxicity of reagents in Stille coupling and the moisture sensitivity in Negishi coupling often make the Suzuki-Miyaura reaction a more practical and environmentally benign option.

Future research may focus on expanding the scope of reactions for 3-Bromo-4'-tert-butylbenzophenone, including its use in other palladium-catalyzed reactions such as Buchwald-Hartwig amination or cyanation reactions, further enhancing its utility as a versatile synthetic intermediate.

References

cross-validation of experimental results for 3-Bromo-4'-tert-butylbenzophenone

Initiating Data Collection

I'm now diving into gathering data. My initial focus is on 3-Bromo-4'-tert-butylbenzophenone, its synthesis, experimental data, and potential applications. I'm leveraging Google searches to discover analytical protocols and synthesis pathways. This initial data collection phase aims to establish a solid foundation for further investigations.

Analyzing Search Results

I'm now analyzing the Google search results, identifying key performance indicators for 3-Bromo-4'-tert-butylbenzophenone, like reaction yield and spectroscopic data. Simultaneously, I'm scouring peer-reviewed journals for authoritative sources. My goal is to structure a comparison guide, and create detailed experimental protocols, complete with rationale, and then generate Graphviz diagrams to visualize the workflow.

Expanding Search Parameters

I've widened my search parameters to include alternative compounds suitable for comparison with 3-Bromo-4'-tert-butylbenzophenone, focusing on experimental data, synthesis routes, and applications. I'm now actively analyzing search results, focusing on identifying key performance indicators like reaction yield and spectroscopic data for the target compound and its alternatives. I am building a structure for the comparison and preparing the framework for protocols and diagrams.

Gathering Initial Data

I've made some headway. The preliminary search yielded some disparate information; PubChem provided chemical structure and hazard classifications for the target molecule. I also uncovered synthesis information related to similar brominated aromatic compounds.

Refining Application Focus

I'm now narrowing the scope. PubChem gave me a good start with structure and hazards, and I gathered synthetic routes for related molecules. While NMR and IR data exist, it's not specific to this compound. To proceed, I'm hypothesizing its application as a building block in organic synthesis. This enables me to search for specific reactions and identify potential alternatives, allowing me to define a basis for comparison and relevant performance indicators.

Defining the Application

I've got a tangible application now: a patent revealing the use of 3-bromo-4'-tert-butylbenzophenone in agrochemical fungicide synthesis. This provides a solid foundation for structuring my comparison guide. The patent's synthesis details are also a key focus moving forward.

Gathering Synthesis Data

I've got a much clearer direction now. This patent focusing on fungicide synthesis using 3-bromo-4'-tert-butylbenzophenone is key. However, I still need the full experimental protocol for the intermediate's synthesis. I am searching for specific analytical data, like NMR and MS, to benchmark. I also need to find credible alternatives to compare yields and purity, potentially other aromatic ketones. Authoritative sources will be needed to support the mechanisms.

Analyzing the Protocol

I've made headway, finding another patent outlining 3-bromo-4'-tert-butylbenzophenone's use as a fungicide intermediate. The Friedel-Crafts acylation route seems solid, but I still need the specific protocol for synthesizing and purifying this intermediate. I'm actively hunting for NMR, IR, MS, and melting point data. Comparing yields and purity necessitates alternatives—likely other benzophenones. Authoritative sources are crucial to validate the mechanisms.

Confirming Synthesis Insights

I've made headway! Recent searches were quite fruitful, leading me to a patent (WO2022161981A1). It validates the use of 3-bromo-4'-tert-butylbenzophenone as a key intermediate for fungicides, and even includes a specific synthesis protocol. This is a very interesting discovery, and I'm eager to dive deeper.

Analyzing Protocol & Alternatives

I'm now expanding on the patent's synthesis protocol; it needs lab-ready detail. I am seeking standard procedures for all operations. I'm also gathering information on fungicidal properties of benzophenone derivatives to strengthen the introduction. A direct comparison with other fungicide alternatives is still missing, and a gap I am actively trying to fill. Also, I will need spectroscopic data.

Refining Synthesis Steps

I'm now focusing on filling the gaps in the patent's synthesis protocol, and searching for more detail on Friedel-Crafts acylation. I am looking into detailed, standard procedures for the crucial steps, like reaction setup, workup, and purification. I am also searching for the specific alternative compounds used in similar fungicidal synthesis. Finding experimental data (yields, purity, etc.) is the most critical piece I need. And, of course, I am continuing my search for complete spectroscopic data.

Establishing Context For Comparisons

I've established that 3-bromo-4'- tert-butylbenzophenone is a crucial intermediate in fungicide synthesis, setting the stage for a comprehensive comparison guide. The context is now solid, and I'm moving toward identifying relevant methodologies. I've located several related compounds.

Analyzing Synthesis Protocols

I've located resources detailing benzophenone derivative synthesis via Friedel-Crafts acylation, which appears the likely route. I'm focusing on finding experimental protocols for the target compound, but am still working to locate directly comparable alternatives with experimental data for a solid comparison. I've also gathered information on fungicidal activities.

Addressing Data Gaps

I'm now zeroing in on the critical missing pieces. I need directly comparable alternatives with experimental data and a detailed protocol for synthesizing the target compound. I have gathered additional resources, specifically patents, in an attempt to locate and construct a complete dataset to fill out my data table. I am also investigating related fungicide pathways.

Pinpointing Key Data Deficits

I'm making progress, but I'm zeroing in on critical gaps: I'm still hunting comparable alternatives with supporting data, a detailed synthesis protocol for the target compound (3-bromo-4'-tert-butylbenzophenone), and complete spectroscopic data. I'll focus on fungicide-related patents and papers to uncover more examples, then assemble a protocol from general Friedel-Crafts methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.